molecular formula C6H10O B2862693 2-Cyclobutylideneethan-1-ol CAS No. 4415-76-3

2-Cyclobutylideneethan-1-ol

Cat. No.: B2862693
CAS No.: 4415-76-3
M. Wt: 98.145
InChI Key: YVSRXFSCVATFPH-UHFFFAOYSA-N
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Description

2-Cyclobutylideneethan-1-ol is an organic compound with the molecular formula C6H10O It features a cyclobutylidene group attached to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutylideneethan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclobutenylation of ethan-1-ol derivatives. This process can be achieved through a cyclobutenylation/deprotection cascade, which involves the use of N-Boc protected indoles under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using high-performance liquid chromatography (HPLC) and other advanced techniques to ensure purity and yield. The specific methods and conditions can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutylideneethan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into cyclobutylidene derivatives with different functional groups.

    Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutylidene ketones, while reduction can produce cyclobutylidene alcohols.

Scientific Research Applications

2-Cyclobutylideneethan-1-ol has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and the development of new materials.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.

    Medicine: Its derivatives are explored for potential therapeutic applications, including drug development.

    Industry: It is utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Cyclobutylideneethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable intermediates and react with various biomolecules. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-Butyn-1-ol: Another compound with a similar structure but different reactivity and applications.

    Cyclobutylidene derivatives: Various derivatives with different functional groups exhibit unique properties and uses.

Uniqueness

2-Cyclobutylideneethan-1-ol is unique due to its specific cyclobutylidene structure, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-cyclobutylideneethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c7-5-4-6-2-1-3-6/h4,7H,1-3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSRXFSCVATFPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CCO)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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